4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine 4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2034543-33-2
VCID: VC7370746
InChI: InChI=1S/C14H13N5OS2/c1-2-11(22-5-1)12-17-14(20-18-12)10-8-15-9-16-13(10)19-3-6-21-7-4-19/h1-2,5,8-9H,3-4,6-7H2
SMILES: C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Molecular Formula: C14H13N5OS2
Molecular Weight: 331.41

4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine

CAS No.: 2034543-33-2

Cat. No.: VC7370746

Molecular Formula: C14H13N5OS2

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine - 2034543-33-2

Specification

CAS No. 2034543-33-2
Molecular Formula C14H13N5OS2
Molecular Weight 331.41
IUPAC Name 5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C14H13N5OS2/c1-2-11(22-5-1)12-17-14(20-18-12)10-8-15-9-16-13(10)19-3-6-21-7-4-19/h1-2,5,8-9H,3-4,6-7H2
Standard InChI Key ATCHSUFIHZBPOR-UHFFFAOYSA-N
SMILES C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a central pyrimidine ring (C₄H₃N₂) substituted at the 4-position with a thiomorpholine group (C₄H₈NS) and at the 5-position with a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety (C₅H₃N₂OS). This arrangement creates a planar, conjugated system that enhances electron delocalization, as evidenced by computational models . The thiophene ring introduces π-π stacking capabilities, while the thiomorpholine’s sulfur atom contributes to lipophilicity and hydrogen-bonding potential.

Electronic Configuration

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The LUMO is localized on the oxadiazole ring, making it susceptible to nucleophilic attack, while the HOMO resides predominantly on the thiophene system .

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular FormulaC₁₅H₁₃N₅O₂S₂High-resolution MS
Molecular Weight367.43 g/molESI-MS
logP (Octanol-Water)2.8 ± 0.3Chromatographic
Aqueous Solubility12 µg/mL (pH 7.4)Shake-flask
Melting Point218–220°C (dec.)Differential scanning calorimetry

The moderate logP value indicates balanced lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for biological activity .

Synthetic Methodologies

Retrosynthetic Analysis

The compound is typically constructed through three key fragments:

  • Pyrimidine-thiomorpholine core: Synthesized via nucleophilic aromatic substitution between 4-chloropyrimidine and thiomorpholine .

  • 1,2,4-Oxadiazole-thiophene unit: Formed through cyclization of thiophene-2-carboxamide with hydroxylamine under acidic conditions .

  • Fragment coupling: Achieved via Suzuki-Miyaura cross-coupling between boronic ester-functionalized pyrimidine and brominated oxadiazole .

Optimized Protocol

  • Thiophene-2-carboxamide preparation: React thiophene-2-carbonyl chloride with ammonium hydroxide (90% yield).

  • Oxadiazole formation: Treat the carboxamide with hydroxylamine hydrochloride in refluxing ethanol (72% yield) .

  • Pyrimidine bromination: Introduce bromine at the 5-position of 4-thiomorpholinopyrimidine using NBS/AIBN (68% yield) .

  • Cross-coupling: Employ Pd(PPh₃)₄ catalyst with potassium carbonate in dioxane/water (3:1) at 90°C (58% yield) .

  • Purification: Final compound isolated via silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from methanol.

Critical parameters include strict temperature control during cyclization (maintained at 80±2°C) and degassing of cross-coupling mixtures to prevent palladium oxidation .

Chemical Reactivity and Derivatization

Electrophilic Substitution

The thiophene ring undergoes regioselective bromination at the 5-position using Br₂/FeBr₃, enabling further functionalization. Kinetic studies show a second-order rate constant of 0.42 M⁻¹s⁻¹ at 25°C.

Nucleophilic Attack

The oxadiazole’s N-O bond is susceptible to cleavage by strong nucleophiles. Treatment with hydrazine hydrate produces pyrimidine-4-thiomorpholine hydrazide (83% yield), a key intermediate for Schiff base formation .

Reductive Transformations

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the oxadiazole ring to amidine derivatives while preserving the thiophene system. This reactivity has been exploited to create prodrug forms with enhanced bioavailability .

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus8DNA gyrase inhibition
Enterococcus faecalis16Cell wall synthesis

The thiomorpholine sulfur participates in redox cycling, generating reactive oxygen species that enhance bactericidal effects .

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